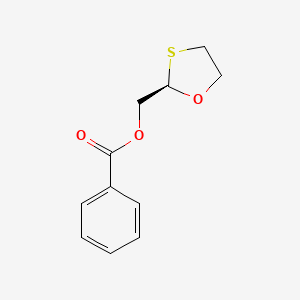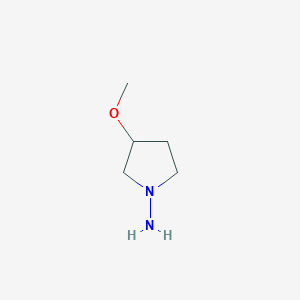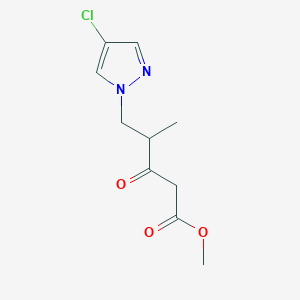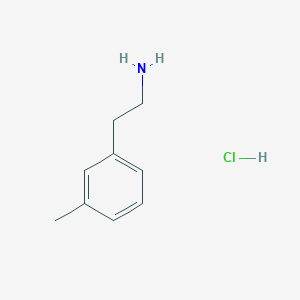![molecular formula C18H25ClO5 B1394330 4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid CAS No. 162747-64-0](/img/structure/B1394330.png)
4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid
Descripción general
Descripción
4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid is a chemical compound with the CAS number 162747-64-0 .
Molecular Structure Analysis
The molecular formula of this compound is C18H25ClO5 . The average mass is 356.841 Da and the monoisotopic mass is 356.139038 Da .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results .Physical And Chemical Properties Analysis
The density of this compound is 1.2±0.1 g/cm3. It has a boiling point of 548.3±50.0 °C at 760 mmHg . The molecular formula is C18H25ClO5 .Aplicaciones Científicas De Investigación
Impact on Muscle Chloride Channel Conductance : This compound is known to influence chloride membrane conductance in rat striated muscle by interacting with a specific receptor. Studies have shown that chemical modifications to the compound, such as introducing a second aryloxy moiety, can affect its biological activity. Notably, increasing the length of the alkyl chain up to three methylenic groups enhances the biological activity, while further lengthening reduces it (Carbonara et al., 2001).
Role in Treating Asthma and Allergic Disorders : This compound has been identified as a potent receptor antagonist for leukotriene D4, potentially useful in treating asthma and other allergic disorders. Research on its disposition and metabolism in rats and dogs revealed rapid plasma decline and poor bioavailability due to efficient first-pass metabolism (Tocco et al., 1988).
Antimicrobial Activity : Derivatives of this compound have demonstrated antimicrobial properties. Specifically, compounds synthesized with hydrazide, pyrrole, and chloroquinoxaline moieties showed good activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, and fungi including Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Herbicide Adsorption and Degradation in Soils : The compound is part of the phenoxyalkanoic acid herbicides group, which includes chemicals like 2,4-D and MCPA. Studies have shown that these herbicides are predominantly adsorbed as anions and undergo bacterial degradation in soils. The research compared their adsorption in soils and degradation rates to assess their potential for groundwater contamination (Paszko et al., 2016).
Biotransformation in Different Species : Research has shown that 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, a compound related to 4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid, exhibits varied biotransformation in different species. It is rapidly converted to an alcohol in humans, while in rats, mice, and dogs, its side-chain is oxidized to acetic acid. This highlights the species-specific metabolic pathways of similar compounds (Pottier et al., 1978).
Safety And Hazards
Propiedades
IUPAC Name |
4-[6-acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClO5/c1-3-6-15-16(23-12-5-10-19)9-8-14(13(2)20)18(15)24-11-4-7-17(21)22/h8-9H,3-7,10-12H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYJGTOZRUYFFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1OCCCC(=O)O)C(=O)C)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



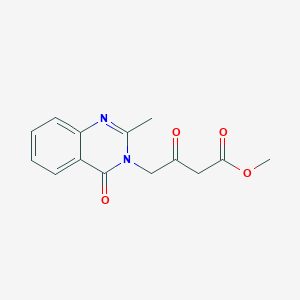
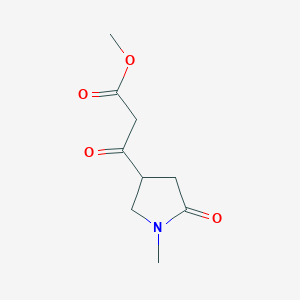
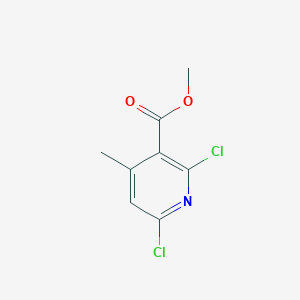
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1394250.png)
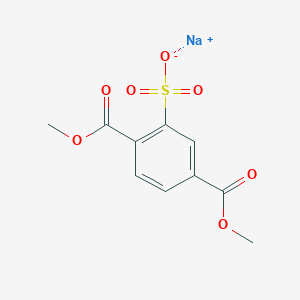
![3-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1394252.png)

![1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1394257.png)
